molecular formula C9H8BrF3O2 B3114357 Benzene, 2-bromo-1-methoxy-4-(2,2,2-trifluoroethoxy)- CAS No. 200956-22-5

Benzene, 2-bromo-1-methoxy-4-(2,2,2-trifluoroethoxy)-

Cat. No.: B3114357
CAS No.: 200956-22-5
M. Wt: 285.06 g/mol
InChI Key: ZOAWLAMUWQDAIU-UHFFFAOYSA-N
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Description

Benzene, 2-bromo-1-methoxy-4-(2,2,2-trifluoroethoxy)- is an aromatic compound with a complex structure It features a benzene ring substituted with bromine, methoxy, and trifluoroethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 2-bromo-1-methoxy-4-(2,2,2-trifluoroethoxy)- typically involves multiple stepsThe bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) . The trifluoroethoxy group can be introduced through a nucleophilic substitution reaction using a suitable trifluoroethanol derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure the purity and consistency of the final product .

Scientific Research Applications

Properties

IUPAC Name

2-bromo-1-methoxy-4-(2,2,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O2/c1-14-8-3-2-6(4-7(8)10)15-5-9(11,12)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAWLAMUWQDAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-4-(2,2,2-trifluoroethoxy)phenol (Description 20, 0.6 g) in acetone was added added K2CO3 (1 g) and methyl iodide (1 ml). The solution was heated to reflux for 1 h. and then evaporated in vacuo. The residue was partitioned between ethyl acetate and water and the organic phase washed further with water and saturated brine. After drying (MgSO4) the solvent was removed in vacuo to give the title compound as a yellow oil. 1H NMR (250 MHz, CDCl3) δ3.87 (3H, s) 4.30 (2H, q, J 8 Hz), 6.82-6.92 (2H, m), and 7.20 (1H, d, J 3 Hz).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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